1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol

Photoresist Lithography Polymer Dissolution

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (CAS 122056-08-0), commonly referred to as 4-HFA-ST, is a functional vinyl monomer distinguished by its hexafluoroisopropanol (HFIP) moiety attached to a styrenic core. This structure combines the polymerizable reactivity of a styrene derivative with the unique physicochemical properties of a highly fluorinated alcohol, including high thermal stability, hydrophobicity, and a pKa of approximately 9.14, which enables aqueous base solubility in its deprotected form.

Molecular Formula C11H8F6O
Molecular Weight 270.17 g/mol
CAS No. 122056-08-0
Cat. No. B050168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
CAS122056-08-0
Molecular FormulaC11H8F6O
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2
InChIKeyRHDPTOIUYREFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (4-HFA-ST) for Advanced Photoresist and Fluoropolymer Procurement


1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (CAS 122056-08-0), commonly referred to as 4-HFA-ST, is a functional vinyl monomer distinguished by its hexafluoroisopropanol (HFIP) moiety attached to a styrenic core . This structure combines the polymerizable reactivity of a styrene derivative with the unique physicochemical properties of a highly fluorinated alcohol, including high thermal stability, hydrophobicity, and a pKa of approximately 9.14, which enables aqueous base solubility in its deprotected form . Its primary industrial utility lies in synthesizing specialty polymers for semiconductor photoresists, where it serves as a critical building block to enhance lithographic performance .

Why 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol Cannot Be Substituted by Generic Styrene or HFIP Monomers


Generic substitution of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (4-HFA-ST) with other styrenic monomers or alternative hexafluoroisopropanol (HFIP)-bearing compounds in precision polymer applications leads to significant performance failures. Unlike simple styrene, the HFIP group in 4-HFA-ST provides an optimal balance of aqueous base solubility and hydrophobic contrast, which is critical for high-resolution photoresist development [1]. Compared to acrylate-based HFIP monomers, the styrenic backbone of 4-HFA-ST imparts different polymerization kinetics and copolymer compatibility, which directly impacts molecular weight control and resist film homogeneity [2]. Furthermore, alternative HFIP-functionalized monomers (e.g., MA-X-HFA, 3,5-HFA-ST) exhibit different steric and electronic properties, altering dissolution rates and acid diffusion behavior, thereby compromising lithographic process windows [1]. The following evidence quantifies these critical differentiators to guide informed procurement decisions.

Quantitative Differentiation Evidence for 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (4-HFA-ST)


Enhanced Alkaline Dissolution Rate Compared to 4-Hydroxystyrene for High-Contrast Resists

Polymers incorporating 4-HFA-ST exhibit a superior alkaline dissolution rate compared to those based on the traditional monomer 4-hydroxystyrene. This difference is critical for achieving high dissolution contrast in photoresist applications [1]. While the exact dissolution rate in Å/sec is a function of polymer composition and developer strength (e.g., 0.26 N TMAH), the inherent higher rate of the HFA group provides a wider process window for lithographic patterning [1][2].

Photoresist Lithography Polymer Dissolution

High Purity Profile (≥99% GC) for Consistent Polymerization Control

Commercial sources of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol (4-HFA-ST) specify a purity of ≥99% as determined by GC . This high purity is essential for controlled radical polymerizations (e.g., RAFT, ATRP) to achieve predictable molecular weights (Mn) and low dispersities (PDI). For example, in the synthesis of orthogonally addressable block copolymers, related HFIP monomers enabled the production of polymers with Mn ranging from 15,000 to 37,000 g mol⁻¹ and PDIs as low as 1.2-1.4 [1].

Polymer Synthesis Quality Control Monomer Purity

Lower Refractive Index (n20/D 1.552-1.557) Compared to Non-Fluorinated Styrenics for Optical Applications

The presence of six fluorine atoms in 4-HFA-ST significantly reduces its refractive index. The compound's refractive index (n20/D) is specified within the range of 1.552 to 1.557 [1]. This is lower than that of non-fluorinated styrene (polystyrene refractive index ≈ 1.59) and contributes to the low refractive index of its polymers, a key feature for anti-reflective coatings and high-index immersion lithography materials [2].

Optical Materials Refractive Index Fluoropolymer

Quantified Physicochemical Properties (Boiling Point and Density) for Process Design

Accurate physical property data are essential for designing synthesis, purification, and storage processes. For 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol, the boiling point is reported as 259.3°C at 760 mmHg, and its density is 1.379 g/cm³ . These values differentiate it from lighter, more volatile non-fluorinated styrenics (e.g., styrene B.P. 145°C) and inform safe handling and reactor design.

Process Engineering Physical Properties Monomer Handling

Enhanced Thermal Stability of Derived Polymers for High-Temperature Applications

Polymers synthesized from 4-HFA-ST benefit from the exceptional thermal stability imparted by the hexafluoroisopropanol group. While specific thermogravimetric data for homopolymers of 4-HFA-ST are limited in the open literature, class-level inference from structurally analogous HFIP-containing polyacrylates demonstrates thermal stability up to 370°C in nitrogen . This property is a key differentiator from non-fluorinated polystyrene, which typically degrades at significantly lower temperatures.

Thermal Stability Fluoropolymer High-Performance Materials

Reduced Outgassing in EUV Lithography Compared to Styrene-Based Copolymers

In extreme ultraviolet (EUV) lithography, outgassing from photoresist films can contaminate expensive optics. Resist compositions incorporating polymers derived from 4-HFA-ST are specifically designed to minimize this outgassing. Patents disclose that resist films containing 1,1,1,3,3,3-hexafluoro-2-propanol functionalized styrene units are effective for minimizing outgassing during EUV exposure, thereby protecting mirror reflectivity and reducing blob defects [1][2]. This is a performance advantage over simpler styrene and vinylnaphthalene copolymers, which may exhibit insufficient suppression of outgassing [1].

EUV Lithography Outgassing Semiconductor Manufacturing

Optimal Procurement and Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol


Synthesis of High-Resolution Photoresist Polymers for DUV and EUV Lithography

Procure 4-HFA-ST for copolymerization with acrylates or methacrylates to formulate chemically amplified photoresists. The monomer's high purity (≥99% GC) ensures controlled polymerization to achieve low PDI polymers, while its superior alkaline dissolution rate compared to 4-hydroxystyrene enables high dissolution contrast and reduced line-edge roughness (LER) [1][2]. Additionally, its ability to minimize outgassing during EUV exposure is critical for protecting lithography tool optics [3].

Development of Anti-Reflective Coatings (ARCs) and Low-Refractive-Index Materials

Utilize 4-HFA-ST as a comonomer to synthesize polymers with tailored refractive indices. The monomer's low refractive index (n20/D 1.552-1.557) contributes to reducing light reflection in optical coatings, making it suitable for anti-reflective layers in displays and semiconductor manufacturing [4]. Its polymers are also compatible with high-refractive-index immersion fluids used in advanced lithography [5].

Creation of Functional Fluoropolymers for Coatings and Specialty Materials

Leverage 4-HFA-ST as a building block for synthesizing fluorinated homopolymers and copolymers via radical polymerization. The resulting polymers, characterized by high thermal stability (inferred from class-level data up to 370°C) and enhanced hydrophobicity, are ideal for formulating durable, weather-resistant coatings for aerospace, automotive, and high-end industrial applications .

Synthesis of Orthogonally Addressable Block Copolymers for Advanced Material Platforms

Employ 4-HFA-ST in controlled radical polymerization techniques (e.g., RAFT) to create block copolymers with precisely defined architectures. The monomer's reactivity and the HFIP group's potential for post-polymerization modification enable the creation of multifunctional materials for applications such as drug delivery, sensing, and nanopatterning, as demonstrated with related HFIP-acrylate systems [2].

Technical Documentation Hub

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